molecular formula C26H22O5 B12217521 ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

Cat. No.: B12217521
M. Wt: 414.4 g/mol
InChI Key: RJDHRNMVNUKYNY-IWIPYMOSSA-N
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Description

Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a biphenyl group, a benzofuran moiety, and an ester functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Biphenyl Group: The biphenyl group is introduced via a Suzuki coupling reaction between a halogenated benzofuran derivative and a boronic acid derivative of biphenyl.

    Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(2Z)-2-(phenylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
  • Ethyl 2-{[(2Z)-2-(naphthylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

Uniqueness

Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Biological Activity

Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound with notable potential in biological applications. Its unique structure, which includes a biphenyl group and a benzofuran moiety, positions it as a candidate for various pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

PropertyValue
Molecular Formula C26H22O5
Molecular Weight 414.4 g/mol
IUPAC Name Ethyl 2-{[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy}propanoate
InChI Key RJDHRNMVNUKYNY-IWIPYMOSSA-N

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : The presence of the benzofuran moiety is associated with free radical scavenging properties.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related benzofuran derivatives against several pathogens. The results demonstrated significant inhibition against:

PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12
Candida albicans14

These findings suggest that this compound may possess broad-spectrum antimicrobial properties.

Anticancer Activity

In vitro studies on various cancer cell lines have highlighted the potential of related compounds in cancer therapy. For instance, derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Inhibition of cell migration
A54912Cell cycle arrest at G1 phase

These results underline the potential role of this compound in anticancer strategies.

Case Study: Synthesis and Evaluation

A recent study synthesized a series of benzofuran derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using standard assays:

  • Synthesis Methodology : The compound was synthesized via a multi-step process involving cyclization and esterification reactions.
    • Step 1 : Formation of the benzofuran nucleus through cyclization.
    • Step 2 : Introduction of the biphenyl group via Suzuki coupling.
    • Step 3 : Esterification to yield the final product.
  • Biological Screening : The final products were screened for their antimicrobial and anticancer activities using established protocols.

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate

InChI

InChI=1S/C26H22O5/c1-3-29-26(28)17(2)30-21-13-14-22-23(16-21)31-24(25(22)27)15-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3/b24-15-

InChI Key

RJDHRNMVNUKYNY-IWIPYMOSSA-N

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2

Origin of Product

United States

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